1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione is a synthetic organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and an isobutyl group attached to a pyrazine ring
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxybenzaldehyde with isobutylamine can yield an intermediate, which upon further cyclization with appropriate reagents, forms the desired pyrazine-dione structure. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The ethoxy and isobutyl groups can undergo substitution reactions under appropriate conditions, leading to the formation of derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. Detailed studies involving molecular docking and biochemical assays are often employed to elucidate these mechanisms.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and properties.
1-(4-Ethoxyphenyl)-4-methylpyrazine-2,3(1H,4H)-dione: The presence of a methyl group instead of an isobutyl group can alter the compound’s steric and electronic characteristics.
1-(4-Ethoxyphenyl)-4-isopropylpyrazine-2,3(1H,4H)-dione: The isopropyl group provides different steric hindrance compared to the isobutyl group, affecting the compound’s interactions and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-14-7-5-13(6-8-14)18-10-9-17(11-12(2)3)15(19)16(18)20/h5-10,12H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGTWLHSSXBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.